2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL

Vue d'ensemble

Description

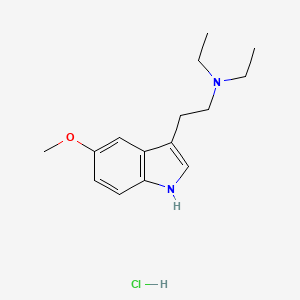

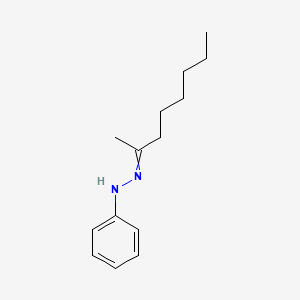

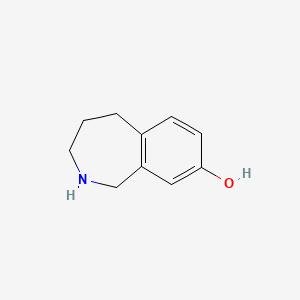

The compound “2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL” is a type of benzazepine, which is a biologically important heterocyclic system . Benzazepines and their hydrogenated derivatives are known for their high bioactivity .

Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest due to their high bioactivity . The synthesis methods can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis

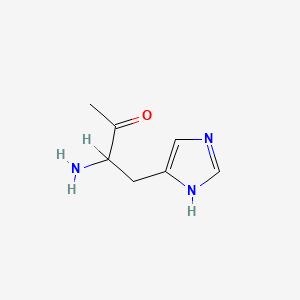

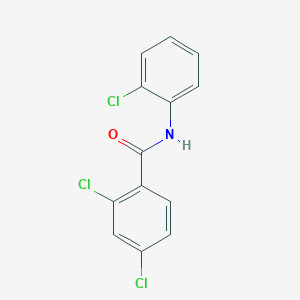

The molecular structure of “2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL” can be represented by the InChI code: 1S/C10H12N2O/c11-8-4-3-7-2-1-5-12-10 (13)9 (7)6-8/h3-4,6H,1-2,5,11H2, (H,12,13) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis

The compound “2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL” is a powder at room temperature . It has a molecular weight of 176.22 and a melting point of 229-231 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and X-Ray Diffraction Data : 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL derivatives were synthesized through the reductive cleavage of bridged N-O bonds in related compounds. These derivatives displayed distinct crystallization patterns in orthorhombic and monoclinic systems, with variations in unit-cell parameters and crystalline structures (Macías et al., 2011).

Stereochemistry and Synthesis Methods : Studies on the stereochemistry of tetrahydro-1-benzazepin-8-OL derivatives have been conducted, revealing details about their synthesis, structural configurations, and the impact of various substituents (Acosta Quintero et al., 2012).

Potential Biological Applications

Potential Antiparasitic Activity : Certain derivatives of 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL have been identified as potential antiparasitic drugs, specifically for the treatment of diseases like Chagas disease and leishmaniasis (Macías et al., 2016).

Muscarinic Receptor Antagonists : Derivatives of 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL have been investigated as potentially selective muscarinic (M3) receptor antagonists. These studies involve synthesizing various derivatives and analyzing their receptor affinity (Bradshaw et al., 2008).

Angiotensin Converting Enzyme Inhibitors : 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL derivatives have been studied for their inhibitory effects on the angiotensin converting enzyme, which is significant in the treatment of hypertension (Stanton et al., 1985).

- neurological implications and potential therapeutic uses of these compounds (Tewes et al., 2010).

Chemical Synthesis and Methodology

Novel Synthesis Approaches : Innovative methods for synthesizing 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL derivatives have been developed, including a three-component one-pot approach using rhodium catalysis. This technique is noted for its efficiency and broad applicability (Vieira & Alper, 2008).

Friedel–Crafts Acylation : Research has been conducted on the regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine, leading to advancements in the synthesis of inhibitors of acetylcholinesterase. This demonstrates the compound's relevance in developing treatments for neurological disorders (Ishihara et al., 1994).

Safety and Hazards

The compound “2,3,4,5-Tetrahydro-1H-2-benzazepin-8-OL” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Orientations Futures

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Future research could focus on developing more efficient synthesis methods and exploring the potential therapeutic applications of these compounds.

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1H-2-benzazepin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-4-3-8-2-1-5-11-7-9(8)6-10/h3-4,6,11-12H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPWWXIBCWONIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466215 | |

| Record name | 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPIN-8-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247133-23-9 | |

| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247133-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-TETRAHYDRO-1H-2-BENZAZEPIN-8-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 1-(phenylsulfonyl)-, ethyl ester](/img/structure/B3369753.png)

![12,13-Dihydro-1,11-dimethyl-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B3369754.png)